molecular formula C12H18 B14569492 5,8,8-Trimethylcyclonona-1,3,6-triene CAS No. 61244-36-8

5,8,8-Trimethylcyclonona-1,3,6-triene

Cat. No.: B14569492
CAS No.: 61244-36-8
M. Wt: 162.27 g/mol
InChI Key: HMKFDQUISBYGRX-UHFFFAOYSA-N
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Description

5,8,8-Trimethylcyclonona-1,3,6-triene is a cyclic hydrocarbon featuring a nine-membered ring system with three conjugated double bonds (1,3,6-positions) and three methyl substituents at the 5th and 8th (geminal) carbon positions. This structure confers unique steric and electronic properties, distinguishing it from both linear and smaller cyclic trienes.

Properties

CAS No.

61244-36-8

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

5,8,8-trimethylcyclonona-1,3,6-triene

InChI

InChI=1S/C12H18/c1-11-7-5-4-6-9-12(2,3)10-8-11/h4-8,10-11H,9H2,1-3H3

InChI Key

HMKFDQUISBYGRX-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=CCC(C=C1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,8-Trimethylcyclonona-1,3,6-triene typically involves the alkylation of cyclononatetraene with methylating agents under controlled conditions. One common method is the reaction of cyclononatetraene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,8,8-Trimethylcyclonona-1,3,6-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

5,8,8-Trimethylcyclonona-1,3,6-triene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5,8,8-Trimethylcyclonona-1,3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties

Compound Name Structure Type Molecular Formula Substituents Key Features Retention Index (RI) or Stability Notes Reference
5,8,8-Trimethylcyclonona-1,3,6-triene Cyclic triene C₁₂H₁₈ 3 methyl groups (5,8,8) Nine-membered ring, conjugated triene Estimated higher RI due to ring strain N/A
Z-β-ocimene Linear triene C₁₀H₁₆ Methyl at 3,7 positions Linear, 1,3,6-conjugated triene RI 1041
Limonene Cyclic monoene C₁₀H₁₆ Methyl, isopropenyl groups Six-membered ring, isolated double bond RI 1030
HBI triene (dienes/trienes) Linear isoprenoid Variable Branched methyl groups Linear, diagenesis-resistant Stable in marine sediments
7β,15,18-Trihydroxyabieta-8,11,13-triene Fused-ring diterpene C₂₀H₃₀O₃ Hydroxyl groups, fused rings Polycyclic, bioactive diterpene Polar, bioactive

Key Observations:

Ring Size and Strain: The nine-membered ring in this compound introduces moderate ring strain compared to smaller cyclic systems like limonene (six-membered). This strain may enhance reactivity in ring-opening or addition reactions.

Conjugation : The conjugated triene system in the target compound contrasts with isolated double bonds in limonene, suggesting greater electronic delocalization and possible UV/Vis absorption similarities to linear trienes.

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